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Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

Cat. No.: B049341 Get Quote

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development

Professionals)

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran, a chiral cyclic ether, has emerged as a pivotal building

block in asymmetric synthesis, particularly within the pharmaceutical industry. Its stereodefined

structure provides a valuable scaffold for the construction of complex, biologically active

molecules. This technical guide offers a comprehensive overview of the synthesis, properties,

and applications of (R)-(-)-3-Hydroxytetrahydrofuran, with a focus on its role in the

development of antiviral therapeutics. Detailed experimental protocols and comparative data

are presented to assist researchers in its practical application.

Physicochemical and Spectroscopic Data
(R)-(-)-3-Hydroxytetrahydrofuran is a colorless to pale yellow liquid with a distinct

stereocenter that is crucial for its utility in chiral synthesis. A summary of its key physical and

spectroscopic properties is provided below.
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Property Value Reference

Molecular Formula C₄H₈O₂ [1]

Molecular Weight 88.11 g/mol [1]

CAS Number 86087-24-3 [2]

Appearance Colorless to pale yellow liquid [3]

Boiling Point 181 °C (lit.) [2]

Density 1.097 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.45 (lit.) [2]

Optical Activity ([α]20/D) -18°, c = 2.4 in methanol [2]

¹H NMR (CDCl₃) See spectrum data [1][4][5]

¹³C NMR See spectrum data [6]

IR Spectrum See spectrum data [6]

Mass Spectrum See spectrum data [6]

Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran
Several synthetic routes to enantiomerically pure (R)-(-)-3-Hydroxytetrahydrofuran have been

developed, starting from readily available chiral precursors. The choice of method often

depends on factors such as scale, cost, and desired optical purity.

Synthesis from (R)-1,2,4-Butanetriol
A common and efficient method for the synthesis of (R)-(-)-3-Hydroxytetrahydrofuran
involves the acid-catalyzed cyclization of (R)-1,2,4-butanetriol.[7]

Experimental Protocol:

Reaction Setup: A flask is charged with (R)-1,2,4-trihydroxybutane and a catalytic amount of

p-toluenesulfonic acid monohydrate.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_86087-24-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_86087-24-3_1HNMR.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/309753
https://www.chemicalbook.com/article/uses-and-preparation-of-s-3-hydroxytetrahydrofuran.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/309753
https://www.sigmaaldrich.com/JP/ja/product/aldrich/309753
https://www.sigmaaldrich.com/JP/ja/product/aldrich/309753
https://www.sigmaaldrich.com/JP/ja/product/aldrich/309753
https://m.chemicalbook.com/SpectrumEN_86087-24-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_453-20-3_1HNMR.htm
https://dev.spectrabase.com/spectrum/3ysidmbB6nN
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxytetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxytetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxytetrahydrofuran
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://www.benchchem.com/product/b049341?utm_src=pdf-body
https://en.wikipedia.org/wiki/3-Hydroxytetrahydrofuran
http://www.orgsyn.org/demo.aspx?prep=CV4P0534
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heating and Distillation: The mixture is heated under vacuum in a bath maintained at 180–

220 °C. The distillate is collected over a period of 2–2.5 hours.[8]

Fractional Distillation: The collected distillate is then refractionated. An initial fraction,

primarily water, is collected first, followed by the pure 3-hydroxytetrahydrofuran.[8]

Yield: This method can provide (R)-(-)-3-Hydroxytetrahydrofuran in yields ranging from 81–

88%.[8]

A variation of this method utilizes a strong acid ion-exchange resin (e.g., Amberlyst 15) as the

catalyst in a solvent such as dioxane at 100°C, which can achieve yields up to 96 mol%.[9]

Synthesis from L-Malic Acid
L-malic acid serves as an inexpensive chiral starting material for the synthesis of the (S)-

enantiomer, and a similar strategy can be applied for the (R)-enantiomer from D-malic acid.

The process involves esterification, reduction, and subsequent cyclization.[7][10]

Experimental Protocol:

Esterification: L-malic acid is treated with thionyl chloride in methanol at -10 °C to 0 °C to

yield dimethyl L-malate.[11]

Reduction: The resulting diester is reduced using a reducing agent like sodium borohydride

in the presence of LiCl to form (S)-1,2,4-butanetriol.[10]

Cyclization: The butanetriol is then cyclized under high temperature (180-220 °C) with a

catalytic amount of p-toluenesulfonic acid to yield (S)-(+)-3-hydroxytetrahydrofuran.[10][11]

This multi-step synthesis provides a cost-effective route for large-scale production.
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Synthetic Routes to (R)-(-)-3-Hydroxytetrahydrofuran
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Caption: Key synthetic pathways to (R)- and (S)-3-hydroxytetrahydrofuran.

Application as a Chiral Building Block in Drug
Synthesis
The primary application of (R)-(-)-3-Hydroxytetrahydrofuran lies in its role as a chiral

precursor for the synthesis of various pharmaceuticals, most notably HIV protease inhibitors. Its

hydroxyl group provides a handle for further functionalization, while the tetrahydrofuran ring

often serves as a key structural motif for binding to biological targets.

Synthesis of Amprenavir
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Amprenavir is an HIV protease inhibitor where the (S)-3-hydroxytetrahydrofuran moiety is a

critical component of the molecule. The synthesis involves the coupling of the activated

hydroxyl group of (S)-3-hydroxytetrahydrofuran with a complex amine backbone.

Experimental Protocol (Final Coupling Step):

Activation of Hydroxyl Group: (S)-3-hydroxytetrahydrofuran is reacted with N,N'-

disuccinimidyl carbonate in the presence of triethylamine in acetonitrile to form an activated

carbonate intermediate.[12]

Coupling Reaction: The activated carbonate is then coupled with the free amine of the

amprenavir backbone to form the final carbamate linkage.[13]

Purification: The final product, amprenavir, is purified by chromatography.

Intermediate for Darunavir Synthesis
(R)-(-)-3-Hydroxytetrahydrofuran is a precursor to the bicyclic side chain, (3R,3aS,6aR)-

hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of the potent HIV protease

inhibitor, darunavir.[14][15][16] The synthesis of this bicyclic system highlights the versatility of

the 3-hydroxytetrahydrofuran scaffold.

General Workflow for Darunavir Intermediate Synthesis:

The synthesis of the darunavir side chain from (R)-(-)-3-hydroxytetrahydrofuran involves a

multi-step sequence that constructs the second fused furan ring. This intermediate is then

coupled with the core amine structure of darunavir.[17][18]
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Application in HIV Protease Inhibitor Synthesis
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Caption: Workflow for the synthesis of HIV protease inhibitors using 3-hydroxytetrahydrofuran.

Enantiomeric Purity Determination
The enantiomeric excess (ee) of (R)-(-)-3-Hydroxytetrahydrofuran is critical for its application

in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a

standard method for determining the enantiomeric purity.

General HPLC Protocol:

Column: A chiral stationary phase column, such as Chiralpak AD-H, is typically used.[19]

Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5) is a common mobile phase.

[19]

Detection: UV detection at a wavelength of 214 nm is often employed.[19]
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Analysis: The retention times of the two enantiomers will differ, allowing for their separation

and quantification to determine the enantiomeric excess.[19]

Conclusion
(R)-(-)-3-Hydroxytetrahydrofuran is a versatile and valuable chiral building block with

significant applications in the synthesis of complex organic molecules, particularly in the

pharmaceutical industry. Its utility in the construction of potent antiviral agents like amprenavir

and as a precursor for the darunavir side chain underscores its importance in modern drug

discovery. The synthetic methods outlined in this guide, along with the provided

physicochemical data, offer a solid foundation for researchers and drug development

professionals working with this essential chiral intermediate. The continued development of

efficient and scalable synthetic routes to enantiomerically pure 3-hydroxytetrahydrofuran

derivatives will undoubtedly fuel further innovation in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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